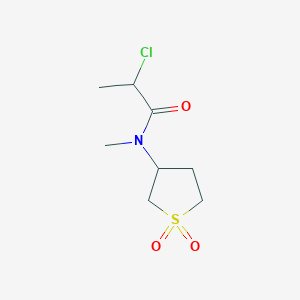

2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide is a chemical entity that can be associated with a class of organic compounds containing a tetrahydrothiophene ring, a chloro-substituted phenyl group, and an amide functionality. While the specific compound is not directly studied in the provided papers, closely related compounds with similar structural motifs have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of chloro-substituted phenyl groups. For instance, the synthesis of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves the formation of an amide bond and the presence of a chloro-substituted phenyl group . Similarly, the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, includes an asymmetric reductive amination and the use of chloro-substituted aromatic rings . These methods could potentially be adapted for the synthesis of 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . For example, the crystal structure analysis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was performed using X-ray diffraction, and the results were compared with optimized geometrical structures obtained from DFT calculations . These techniques could be employed to determine the molecular structure of 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their chemical structures and the presence of functional groups. The amide bond is a key functional group that can participate in various chemical reactions, such as hydrolysis or nucleophilic acyl substitution. The chloro-substituted phenyl group could also undergo electrophilic aromatic substitution reactions. The related compounds exhibit intramolecular hydrogen bonding, which can influence their reactivity and interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational methods and experimental techniques. The DFT calculations provide information on vibrational frequencies, chemical shifts, and electronic properties such as excitation energies and oscillator strengths . The NBO and NLO properties of these compounds have also been investigated, which could be relevant for understanding the behavior of 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide . The hydrogen bonding patterns observed in the crystal structures can affect the melting points, solubility, and other physical properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

- The role of solvents in reactions involving chloropropionyl and chloro-substituted compounds has been studied, revealing how different reaction conditions can lead to the formation of various compounds with potential antioxidant activities. For example, the use of acetone as a solvent in reactions involving 3-chloropropionylisothiocyanate with hydrazine does not yield the expected products but rather results in compounds with different structures and antioxidant potentials (Syadza Firdausiah et al., 2019).

Potential Biological Activities

- Research into the synthesis of derivatives of propionamide and related compounds has led to discoveries in their antibacterial and antifungal properties. For instance, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and shown significant antimicrobial activities, indicating potential as antibacterial and antifungal agents (M. Helal et al., 2013).

Anticancer Applications

- The synthesis and evaluation of indapamide derivatives have demonstrated proapoptotic activities on cancer cell lines, suggesting a potential route for anticancer agent development. Specifically, derivatives have shown to inhibit the growth of melanoma cancer cells, highlighting the therapeutic potential of chloro-substituted propionamide derivatives in cancer treatment (Ö. Yılmaz et al., 2015).

Chemical Properties and Interactions

- Studies on the chlorination of tetrahydrothiophens with N-chlorosuccinimide indicate that solvent effects can direct the reaction to yield either mono- or dichlorinated products. This demonstrates the importance of solvent choice in chemical synthesis and the potential for creating compounds with specific functional groups for further research applications (P. Delaney et al., 1985).

Propriétés

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3S/c1-6(9)8(11)10(2)7-3-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHWRLFASWBELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCS(=O)(=O)C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2511528.png)

![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511545.png)